Baeocystin Displays a Distinct 5-HT Receptor Binding Profile with Reduced 5-HT2A Affinity Relative to Norpsilocin
In radioligand binding assays conducted in transfected cells expressing human 5-HT receptor subtypes, baeocystin exhibited lower affinity for the 5-HT2A receptor (Ki = 391 nM) compared to its dephosphorylated metabolite norpsilocin (Ki = 57 nM), a 6.9-fold difference. Relative to psilocin (Ki = 8 nM) and psilocybin (Ki = 259 nM), baeocystin's 5-HT2A binding is 49-fold weaker than psilocin and 1.5-fold weaker than psilocybin. Baeocystin also displayed variable affinities across other subtypes including 5-HT1A (Ki = 370 nM), 5-HT1B (Ki = 394 nM), 5-HT1D (Ki = 1352 nM), 5-ht1e (Ki = 134 nM), 5-HT2B (Ki = 117 nM), and 5-HT7a (Ki = 138 nM), and notably did not achieve >50% inhibition at 10 μM for 5-HT2C, 5-HT5A, and 5-HT6 receptors [1].
| Evidence Dimension | 5-HT2A receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | 391 nM (baeocystin) |
| Comparator Or Baseline | 57 nM (norpsilocin); 8 nM (psilocin); 259 nM (psilocybin) |
| Quantified Difference | 6.9-fold lower than norpsilocin; 49-fold lower than psilocin; 1.5-fold lower than psilocybin |
| Conditions | Radioligand binding assays in transfected cells expressing human 5-HT2A receptors; [3H]ketanserin radioligand |
Why This Matters
This reduced 5-HT2A affinity directly correlates with baeocystin's lack of psychedelic-like behavioral activity, making it a critical negative control or comparator compound in studies dissecting 5-HT2A-mediated versus 5-HT1A-mediated effects.
- [1] Glatfelter GC, Pottie E, Partilla JS, et al. Structure–Activity Relationships for Psilocybin, Baeocystin, Aeruginascin, and Related Analogues to Produce Pharmacological Effects in Mice. ACS Pharmacol Transl Sci. 2022;5(11):1181-1196. Table 1. doi:10.1021/acsptsci.2c00177 View Source
